Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-: is an organic compound with the molecular formula C17H26O It is characterized by the presence of a benzene ring substituted with a [(3,7-dimethyl-6-octenyl)oxy]methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl group and the 3,7-dimethyl-6-octenyl group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: Benzyl alcohol and 3,7-dimethyl-6-octen-1-ol
Catalyst: Acid catalyst
Reaction Medium: Solvent such as toluene
Temperature Control: Maintained at optimal reaction temperature
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific active sites, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]ethyl]-
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]propyl]-
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]butyl]-
Uniqueness
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
96154-40-4 |
---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enoxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |
InChI Key |
ITLMKEZZDGLMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.